

# Quantifying membrane potential changes in red blood cells using 3,3'-Dipropylthiacarbocyanine iodide

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# Quantifying Red Blood Cell Membrane Potential with 3,3'-Dipropylthiacarbocyanine Iodide (diS-C3(3))

**Application Note & Protocol** 

### Introduction

The plasma membrane of red blood cells (RBCs) maintains an electrical potential, crucial for cellular function and integrity. This membrane potential is dynamically regulated by the activity of various ion channels and transporters. Alterations in RBC membrane potential have been implicated in various physiological and pathological conditions, including sickle cell disease, malaria, and eryptosis (the suicidal death of erythrocytes). Consequently, the accurate quantification of RBC membrane potential is of significant interest to researchers in hematology, physiology, and drug development.

**3,3'-Dipropylthiacarbocyanine iodide** (diS-C3(3)) is a lipophilic, cationic fluorescent dye widely used to measure membrane potential in various cell types, including red blood cells.[1] [2] This carbocyanine dye accumulates in cells with a negative inside membrane potential.[3] The mechanism of action involves the dye's translocation across the plasma membrane and



subsequent aggregation within the cell, which leads to a change in its fluorescence properties. [3][4] In many cell types, this aggregation results in fluorescence quenching. However, in red blood cells, the interaction of diS-C3(3) with intracellular components, primarily hemoglobin, leads to a distinct fluorescence response.[1][5] This application note provides a detailed protocol for quantifying membrane potential changes in red blood cells using diS-C3(3), including data presentation and visualization of the experimental workflow.

# **Principle of the Assay**

The diS-C3(3) assay for red blood cell membrane potential is based on the Nernst equation, which describes the distribution of an ion (in this case, the cationic dye) across a permeable membrane at equilibrium. The positively charged diS-C3(3) dye moves across the RBC membrane and accumulates inside the cell in a manner that is dependent on the membrane potential. A more negative intracellular potential will drive greater accumulation of the dye.

Inside the red blood cell, diS-C3(3) binds to hemoglobin, causing a shift in its absorption and fluorescence emission spectra.[1][5] This binding can be observed as a change in the fluorescence intensity at specific wavelengths. By calibrating the fluorescence signal with known membrane potentials, it is possible to quantify the membrane potential of the experimental samples. Calibration is typically achieved by using the potassium ionophore valinomycin in the presence of varying extracellular potassium concentrations to clamp the membrane potential at calculated values.[1][6][7][8]

# **Key Experimental Parameters**

A summary of key quantitative parameters for the diS-C3(3) assay in red blood cells is provided in the table below.



Parameter	Value	Reference
diS-C3(3) Properties		
Molecular Formula	C23H25IN2S2	
Molecular Weight	520.49 g/mol	
Excitation Wavelength (in buffer)	~622 nm	[4]
Emission Wavelength (in buffer)	~670 nm	[4]
Assay Conditions		
diS-C3(3) Staining Concentration	5 x 10 <sup>-8</sup> to 2 x 10 <sup>-7</sup> M	[7]
Valinomycin Concentration for Calibration	Varies, typically in the μM range	[9]
Red Blood Cell Membrane Potential		
Typical Resting Potential	~ -10 mV	[10]

# **Experimental Protocols Materials**

- 3,3'-Dipropylthiacarbocyanine iodide (diS-C3(3)) stock solution (e.g., 1 mM in DMSO)
- Freshly collected red blood cells
- Physiological buffer (e.g., HEPES-buffered saline: 140 mM NaCl, 5 mM KCl, 1 mM CaCl<sub>2</sub>, 1 mM MgCl<sub>2</sub>, 10 mM HEPES, 10 mM Glucose, pH 7.4)
- Calibration buffers with varying KCl concentrations (e.g., replacing NaCl with KCl to maintain osmolarity)
- Valinomycin stock solution (e.g., 1 mM in ethanol or DMSO)

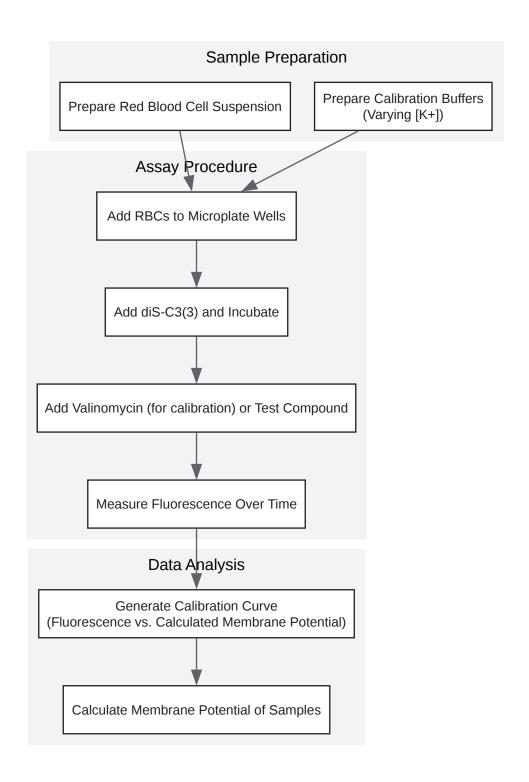


- 96-well black, clear-bottom microplates
- Fluorescence microplate reader with temperature control

# **Experimental Workflow**

The overall experimental workflow for quantifying red blood cell membrane potential using diS-C3(3) is depicted in the following diagram.





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Caption: Experimental workflow for measuring RBC membrane potential.

# **Detailed Protocol**



- Preparation of Red Blood Cell Suspension:
  - Collect fresh blood in a tube containing an anticoagulant (e.g., EDTA).
  - Centrifuge the blood at 500 x g for 10 minutes at 4°C to pellet the red blood cells.
  - Aspirate the supernatant and the buffy coat.
  - Wash the RBC pellet three times with 10 volumes of ice-cold physiological buffer.
  - Resuspend the final RBC pellet in physiological buffer to achieve a hematocrit of approximately 1-2%. Keep the cell suspension on ice.
- Calibration Curve Setup:
  - Prepare a series of calibration buffers with varying potassium concentrations (e.g., 5, 10, 20, 40, 80, 145 mM KCl), maintaining a constant ionic strength by adjusting the NaCl concentration accordingly.
  - $\circ$  In a 96-well black, clear-bottom plate, add 100  $\mu L$  of each calibration buffer to triplicate wells.
  - Add 100 μL of the RBC suspension to each well.
- Dye Loading and Measurement:
  - Prepare a working solution of diS-C3(3) in physiological buffer. The final concentration in the well should be in the range of 50-200 nM.[7]
  - Add the diS-C3(3) working solution to all wells.
  - Incubate the plate at 37°C for 5-10 minutes to allow the dye to equilibrate across the membrane.
  - Measure the baseline fluorescence using a microplate reader (e.g., Excitation: 620 nm, Emission: 670 nm).



- $\circ$  To the calibration wells, add a small volume of valinomycin stock solution to achieve a final concentration of approximately 1  $\mu$ M.
- To the experimental wells, add the test compound or vehicle control.
- Immediately begin kinetic fluorescence measurements at 37°C, recording every 30-60 seconds for 15-30 minutes, or until the signal stabilizes.

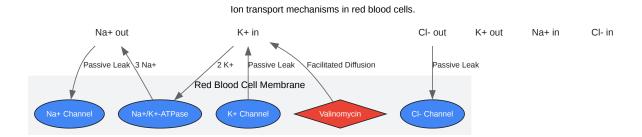
#### Data Analysis:

- For the calibration wells, calculate the theoretical membrane potential (Vm) for each potassium concentration using the Nernst equation:
  - Vm (mV) =  $-61.5 * log_{10}([K^+]_i / [K^+]_o)$
  - Where [K<sup>+</sup>]<sub>i</sub> is the intracellular potassium concentration (typically ~140 mM for human RBCs) and [K<sup>+</sup>]<sub>o</sub> is the extracellular potassium concentration in the calibration buffer.
- Plot the final steady-state fluorescence intensity (or the change in fluorescence) against the calculated membrane potential to generate a calibration curve.
- Use the calibration curve to determine the membrane potential of the experimental samples based on their fluorescence readings.

# **Signaling Pathway and Ion Flux**

The membrane potential of red blood cells is primarily determined by the distribution of ions, particularly potassium ( $K^+$ ), sodium ( $Na^+$ ), and chloride ( $Cl^-$ ), across the plasma membrane. The  $Na^+/K^+$ -ATPase actively transports  $Na^+$  out of the cell and  $K^+$  into the cell, establishing the primary ion gradients. The membrane potential is then largely governed by the relative permeability of the membrane to these ions through various channels and transporters. Valinomycin, a  $K^+$  ionophore, selectively increases the permeability of the membrane to  $K^+$ , driving the membrane potential towards the Nernst potential for potassium.





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Caption: Key ion transporters influencing RBC membrane potential.

### Conclusion

The use of **3,3'-Dipropylthiacarbocyanine iodide** provides a robust and sensitive method for quantifying membrane potential changes in red blood cells. This technique is valuable for studying the effects of drugs, toxins, and disease states on RBC physiology. Careful attention to experimental details, particularly the calibration procedure, is essential for obtaining accurate and reproducible results. The protocols and information provided in this application note serve as a comprehensive guide for researchers and scientists in the field.

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